![molecular formula C18H18ClN3O4S2 B2890389 2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865173-74-6](/img/structure/B2890389.png)

2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

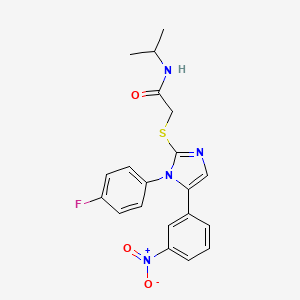

“2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide” is a chemical compound with the molecular formula C18H18ClN3O4S2 . It has an average mass of 439.936 Da and a monoisotopic mass of 439.042725 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a boronic acid derivative was synthesized through a five-step substitution reaction . The structure of the synthesized compound was confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction was found to be consistent with the molecular structure after DFT optimization . Further studies were conducted to reveal the molecular structural features, molecular conformation, and some special physicochemical properties of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. The synthesis involved a five-step substitution reaction . The reaction was efficient in the synthesis of the compound in good yields and purity .Applications De Recherche Scientifique

Antimycotic Applications

Benzamide derivatives, such as sertaconazole, demonstrate significant efficacy in treating fungal infections like Pityriasis versicolor and cutaneous dermatophytosis. These compounds are highlighted for their excellent safety profiles and high antifungal activity, offering important advances in topical therapy for these diseases (Nasarre et al., 1992); (Pedragosa et al., 1992).

Neurological Disorder Treatments

Compounds like pramipexole, a benzothiazole derivative, have been studied for their efficacy in treating Parkinson's disease through dopamine receptor agonism. This showcases the application of similar compounds in modulating neurotransmitter systems for therapeutic benefits (Piercey et al., 1996).

Diagnostic Applications

Benzamide derivatives have also been used in diagnostic imaging for diseases like melanoma, leveraging their binding properties to specific receptors or tissues for enhanced detection of metastases (Maffioli et al., 1994).

Metabolic and Excretion Studies

Studies on the metabolism and excretion of compounds like SB-649868, an orexin receptor antagonist, provide insights into the pharmacokinetics and toxicokinetics of therapeutic agents, which is crucial for understanding their safety and efficacy in humans (Renzulli et al., 2011).

Mécanisme D'action

Target of Action

Similar benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

Benzothiazole derivatives, in general, have been found to inhibit key enzymes involved in various biochemical pathways . For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given that similar benzothiazole derivatives have been found to inhibit COX enzymes . These enzymes are involved in the conversion of arachidonic acid into prostaglandins and leukotrienes, which are lipid compounds that mediate various physiological responses such as inflammation and pain .

Result of Action

Similar benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, including anti-inflammatory and analgesic activities .

Propriétés

IUPAC Name |

2-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O4S2/c1-2-26-10-9-22-15-8-7-12(28(20,24)25)11-16(15)27-18(22)21-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3,(H2,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSAKVDDXDADJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2890306.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2890318.png)

![[1-(Difluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B2890322.png)

![(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2890323.png)

![N-1,3-benzodioxol-5-yl-2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2890325.png)

![2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2890329.png)